molecular formula C24H23N3O2S B2724819 N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-44-6

N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2724819
CAS RN: 1105235-44-6
M. Wt: 417.53
InChI Key: XGHUHNXOUAJEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been found to exhibit promising results in various biological assays.

Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) introduced compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway of DNA synthesis. This pathway is a target for cancer chemotherapy due to its role in cell division and DNA repair. The described compounds demonstrated significant inhibitory activity, with one compound being the most potent dual inhibitor of human TS and DHFR known to date, suggesting potential applications in antitumor therapy [Gangjee, Qiu, Li, & Kisliuk, 2008].

Radioligand for Imaging the Translocator Protein

Dollé et al. (2008) synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed with a fluorine atom for labeling with fluorine-18. This compound, named DPA-714, was developed for in vivo imaging of the translocator protein (18 kDa) using positron emission tomography (PET), demonstrating its utility in neurological and oncological research [Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008].

Interaction with Bovine Serum Albumin

Meng et al. (2012) explored the interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA), a significant protein in pharmacokinetics and drug delivery studies. Their research on the binding characteristics and thermodynamic analysis contributes to understanding the bioavailability and distribution of similar compounds in biological systems [Meng, Zhu, Zhao, Yu, & Lin, 2012].

Potential A3 Adenosine Receptor Antagonists

Rossi et al. (2016) achieved the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, a receptor implicated in inflammatory and cardiovascular diseases. Their work, including the assignment of absolute configuration by chiroptical spectroscopy, aids the development of enantioselective drugs for treating related disorders [Rossi, Nasti, Marra, Meneghini, Mazzeo, Longhi, Memo, Cosimelli, Greco, Novellino, Da Settimo, Martini, Taliani, Abbate, & Collina, 2016].

properties

IUPAC Name

N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-3-7-17-10-12-19(13-11-17)26-21(28)14-27-16-25-22-20(15-30-23(22)24(27)29)18-8-5-4-6-9-18/h4-6,8-13,15-16H,2-3,7,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHUHNXOUAJEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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